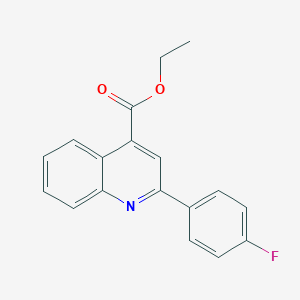
Ethyl 2-(4-fluorophenyl)-4-quinolinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(4-fluorophenyl)-4-quinolinecarboxylate is a chemical compound that belongs to the class of quinolinecarboxylates. It has gained significant attention in scientific research due to its potential therapeutic applications in various diseases.
Mécanisme D'action
The mechanism of action of Ethyl 2-(4-fluorophenyl)-4-quinolinecarboxylate involves the inhibition of various molecular targets such as enzymes, receptors, and signaling pathways. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression and chromatin remodeling. It also inhibits the activity of phosphodiesterases (PDEs), which are involved in the regulation of cyclic nucleotide signaling. Furthermore, it has been reported to modulate the activity of various receptors such as GABA(A) receptors and NMDA receptors.
Biochemical and Physiological Effects
This compound has been shown to exert various biochemical and physiological effects in different cell types and tissues. It has been reported to induce cell cycle arrest and apoptosis in cancer cells by regulating the expression of various genes involved in cell proliferation and survival. It also modulates the activity of various enzymes and signaling pathways involved in inflammation and oxidative stress. In addition, it has been shown to improve cognitive function and memory in animal models of neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of Ethyl 2-(4-fluorophenyl)-4-quinolinecarboxylate is its broad spectrum of biological activities, which makes it a promising candidate for the development of novel therapeutics. It also exhibits good pharmacokinetic properties such as high oral bioavailability and good tissue penetration. However, one of the limitations of this compound is its potential toxicity, which needs to be carefully evaluated in preclinical and clinical studies.
Orientations Futures
There are several future directions for the research on Ethyl 2-(4-fluorophenyl)-4-quinolinecarboxylate. One of the directions is to investigate its potential therapeutic applications in other diseases such as cardiovascular diseases and metabolic disorders. Another direction is to explore its mechanism of action in more detail and identify its molecular targets. Furthermore, it is important to evaluate its safety and efficacy in preclinical and clinical studies before it can be developed as a therapeutic agent.
Méthodes De Synthèse
The synthesis of Ethyl 2-(4-fluorophenyl)-4-quinolinecarboxylate involves the reaction of 4-fluoroaniline with ethyl 2-oxo-2-phenylacetate in the presence of a base and a catalyst. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to produce the final product. The yield of the product can be improved by optimizing the reaction conditions such as temperature, time, and the amount of reagents used.
Applications De Recherche Scientifique
Ethyl 2-(4-fluorophenyl)-4-quinolinecarboxylate has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells and inducing apoptosis. It also possesses anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines and chemokines. In addition, it has been reported to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propriétés
Formule moléculaire |
C18H14FNO2 |
|---|---|
Poids moléculaire |
295.3 g/mol |
Nom IUPAC |
ethyl 2-(4-fluorophenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C18H14FNO2/c1-2-22-18(21)15-11-17(12-7-9-13(19)10-8-12)20-16-6-4-3-5-14(15)16/h3-11H,2H2,1H3 |
Clé InChI |
AMJNAORUFHMCRT-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=C(C=C3)F |
SMILES canonique |
CCOC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-Oxazolo[4,5-b]pyridin-2-yl-phenyl)-isobutyramide](/img/structure/B251807.png)
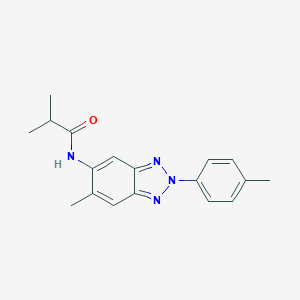

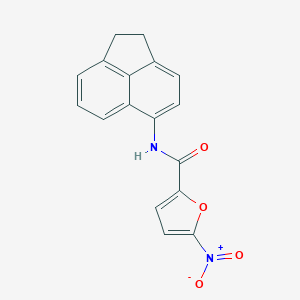
![Methyl 4-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]benzoate](/img/structure/B251815.png)
![2-(Naphthalen-2-yloxy)-N-(3-oxazolo[4,5-b]pyridin-2-yl-phenyl)-acetamide](/img/structure/B251816.png)
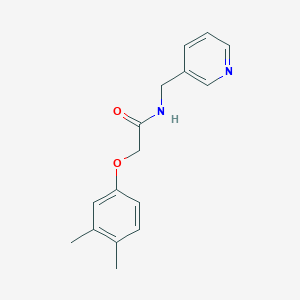

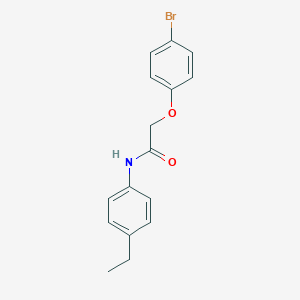
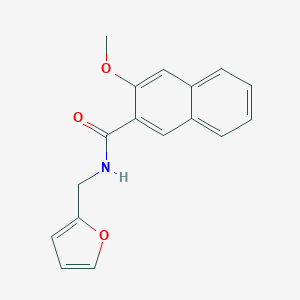
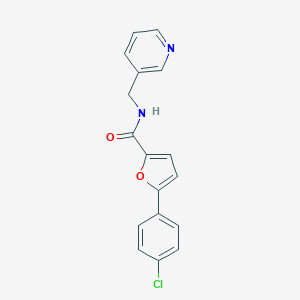
![2-(4-methoxyphenoxy)-N-[4-(1-piperidinyl)phenyl]acetamide](/img/structure/B251826.png)
![N-(3-{[(4-chlorophenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B251827.png)

